molecular formula C7H8ClN3 B2761577 Benzenecarboximidamide, 4-amino-2-chloro- CAS No. 380241-52-1

Benzenecarboximidamide, 4-amino-2-chloro-

Cat. No.: B2761577
CAS No.: 380241-52-1
M. Wt: 169.61
InChI Key: WNRVJGZINHPVSX-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-amino-2-chloro- is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol. This compound is characterized by the presence of an amino group at the 4-position and a chlorine atom at the 2-position on the benzene ring, along with a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-amino-2-chloro- typically involves the reaction of 4-amino-2-chlorobenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the conversion.

Industrial Production Methods

In industrial settings, the production of Benzenecarboximidamide, 4-amino-2-chloro- may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-amino-2-chloro- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and primary or secondary amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzenecarboximidamide derivatives.

Scientific Research Applications

Benzenecarboximidamide, 4-amino-2-chloro- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-amino-2-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes and pathways. For example, it may inhibit carbonic anhydrase IX, which is involved in pH regulation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidamide, 4-amino-2-methyl-
  • Benzenecarboximidamide, 4-amino-2-bromo-
  • Benzenecarboximidamide, 4-amino-2-fluoro-

Uniqueness

Benzenecarboximidamide, 4-amino-2-chloro- is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which imparts specific chemical properties and reactivity. This combination allows for unique interactions with biological targets and makes it a valuable compound in various research applications.

Properties

IUPAC Name

4-amino-2-chlorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRVJGZINHPVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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